![molecular formula C30H35N3O5 B3970723 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Overview
Description
1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of pharmacological properties.
Scientific Research Applications
1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and drug addiction.
Mechanism of Action
The exact mechanism of action of 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is not fully understood. It is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. It may also act as a calcium channel blocker, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to decrease the release of glutamate, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate in lab experiments is its wide range of pharmacological properties. This makes it a versatile compound that can be used to study a variety of different diseases and conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of the subjects involved in the experiments.
Future Directions
There are many potential future directions for the study of 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neuropathic pain, Parkinson's disease, and drug addiction. Another direction is the development of more selective compounds that target specific serotonin and dopamine receptors, which may lead to more effective and safer treatments. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, this compound is a compound with a wide range of pharmacological properties that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and conditions.
properties
IUPAC Name |
oxalic acid;1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O.C2H2O4/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27;3-1(4)2(5)6/h1-13,22,26H,14-21,23H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXIOOLFBDZVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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